molecular formula C12H15BrN2O2S2 B1406597 ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 2034154-73-7

ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1406597
CAS No.: 2034154-73-7
M. Wt: 363.3 g/mol
InChI Key: VXYXQTJBKVMIDW-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazole Chemistry

The historical trajectory of benzothiazole chemistry commenced in the late nineteenth century with pioneering work by German chemist Heinrich Debus, who first synthesized benzothiazole in 1889. This initial discovery marked the beginning of systematic exploration into heterocyclic compounds featuring fused benzene and thiazole ring systems. The early developments were further advanced by A.W. Hofmann in 1879, who reported the first synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles. These foundational contributions established the synthetic methodologies that would guide subsequent generations of chemists in developing increasingly sophisticated benzothiazole derivatives.

The progression from simple benzothiazole structures to complex derivatives occurred throughout the twentieth century, driven by both theoretical interest in heterocyclic chemistry and practical applications in industrial processes. The discovery of 2-sulfanylbenzothiazoles as vulcanization accelerators for natural and synthetic rubber in 1921 demonstrated the commercial potential of benzothiazole derivatives. This application revolutionized the rubber industry and established benzothiazoles as economically significant compounds beyond their academic interest.

The mid-twentieth century witnessed significant advances in benzothiazole synthesis and characterization. Parent benzothiazole was first isolated in 1967 from the volatiles of American cranberries Vaccinium macrocarpon, marking the first identification of naturally occurring benzothiazole compounds. This discovery expanded the scope of benzothiazole research to include natural product chemistry and biosynthetic pathways. Subsequently, the identification of 6-hydroxybenzothiazole-5-acetic acid, known as antibiotic C304A or M4582, as a naturally occurring benzothiazole further emphasized the biological significance of these compounds.

Contemporary benzothiazole chemistry has been shaped by advances in synthetic methodology, computational chemistry, and analytical techniques. Modern approaches to benzothiazole synthesis include transition metal-catalyzed reactions, green chemistry protocols, and combinatorial chemistry strategies. These developments have enabled the synthesis of complex benzothiazole derivatives with precisely controlled substitution patterns and functional groups, exemplified by compounds such as ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide.

Significance of Benzothiazole Scaffold in Heterocyclic Chemistry

The benzothiazole scaffold occupies a position of fundamental importance within heterocyclic chemistry due to its unique structural features and remarkable versatility in chemical transformations. Benzothiazoles consist of a five-membered 1,3-thiazole ring fused to a benzene ring, creating a bicyclic aromatic system with distinctive electronic properties. The nine atoms of the bicycle and attached substituents are coplanar, resulting in a rigid, planar molecular geometry that influences both chemical reactivity and biological activity.

The electron-withdrawing nature of the thiazole component significantly affects the reactivity of the benzothiazole system. This electronic characteristic facilitates nucleophilic substitution reactions at specific positions, particularly at the methyne carbon center in the thiazole ring. The heterocyclic core exhibits enhanced reactivity toward electrophilic aromatic substitution compared to simple benzene derivatives, enabling diverse functionalization strategies. These reactivity patterns have been exploited extensively in the development of benzothiazole derivatives with tailored properties for specific applications.

The significance of benzothiazole scaffolds extends beyond synthetic convenience to encompass their role as privileged structures in medicinal chemistry. Benzothiazole derivatives demonstrate an exceptionally broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, antileishmanial, anthelmintic, antirheumatic, and central nervous system depressant properties. This pharmacological diversity arises from the ability of benzothiazole frameworks to interact with multiple biological targets through various binding modes and molecular recognition mechanisms.

Structural studies have revealed that benzothiazole derivatives can adopt conformations suitable for binding to diverse protein active sites and receptor domains. The planar aromatic system provides opportunities for π-π stacking interactions with aromatic amino acid residues, while the nitrogen and sulfur heteroatoms serve as hydrogen bond acceptors or coordination sites for metal ions. These structural features contribute to the high hit rates observed for benzothiazole compounds in pharmaceutical screening programs and their frequent appearance in drug discovery pipelines.

Structural Characteristics of Benzo[d]thiazole Systems

The structural architecture of benzo[d]thiazole systems reflects the fusion of benzene and thiazole rings in a specific geometric arrangement that determines their chemical and physical properties. The systematic nomenclature designation "benzo[d]thiazole" indicates the fusion of the benzene ring to the 4,5-positions of the thiazole ring, creating a bicyclic system with distinct regioselectivity patterns. This fusion mode results in a conjugated sp2-hybridized bicyclic 10π electron heteroaromatic system that exhibits enhanced stability compared to simple thiazole derivatives.

The molecular geometry of benzo[d]thiazole systems is characterized by complete planarity, with all nine ring atoms lying in the same plane. This planar structure facilitates extensive π-electron delocalization throughout the bicyclic system, contributing to the aromatic stability and electronic properties of these compounds. The bond lengths and angles within the benzo[d]thiazole framework reflect the aromatic character, with C-C bond lengths intermediate between single and double bonds and bond angles approaching those predicted for ideal aromatic systems.

Electronic structure analysis reveals that benzo[d]thiazole systems possess distinctive frontier molecular orbital characteristics that influence their reactivity and spectroscopic properties. The highest occupied molecular orbital typically exhibits significant electron density on the benzene ring, while the lowest unoccupied molecular orbital shows substantial contribution from the thiazole portion. This orbital distribution pattern explains the regioselectivity observed in electrophilic aromatic substitution reactions and the characteristic ultraviolet-visible absorption spectra of benzothiazole derivatives.

The presence of nitrogen and sulfur heteroatoms in the thiazole ring introduces additional structural complexity through their different hybridization states and electronegativity values. The nitrogen atom adopts sp2 hybridization and contributes one electron to the aromatic π-system, while retaining a lone pair in an sp2 orbital perpendicular to the ring plane. The sulfur atom contributes two electrons to the π-system and possesses two lone pairs, one of which occupies an sp2 orbital in the ring plane. These electronic features influence the basicity, nucleophilicity, and coordination behavior of benzo[d]thiazole derivatives.

Classification and Nomenclature of Benzothiazole Derivatives

The systematic classification of benzothiazole derivatives follows established principles of heterocyclic nomenclature, with modifications reflecting the diverse substitution patterns and functional groups that can be incorporated into the basic scaffold. The parent compound benzothiazole, with the systematic name 1,3-benzothiazole, serves as the reference structure for naming substituted derivatives. Positional numbering begins with the sulfur atom as position 1, followed by the nitrogen atom as position 3, and continues around the thiazole ring before proceeding to the benzene ring positions.

The three structural isomers of benzothiazole demonstrate the importance of precise nomenclature in distinguishing between related compounds. These isomers include 1,3-benzothiazole, 1,2-benzothiazole, and 2,1-benzothiazole, each representing different fusion patterns between the benzene and thiazole rings. The 1,3-benzothiazole isomer, commonly referred to simply as benzothiazole, represents the most extensively studied and synthetically accessible form.

Substituted benzothiazole derivatives are classified according to the nature and position of their substituents. Common substitution patterns include 2-substituted benzothiazoles, which feature modifications at the carbon atom between the nitrogen and sulfur atoms in the thiazole ring. These compounds often exhibit enhanced biological activity and synthetic versatility compared to the parent compound. Examples include 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-methylbenzothiazole, each representing distinct chemical classes with characteristic properties.

More complex benzothiazole derivatives incorporate multiple functional groups and extended carbon chains, requiring systematic nomenclature approaches to convey their structural information accurately. Compounds such as this compound exemplify the complexity achievable in modern benzothiazole chemistry. The nomenclature of such compounds follows International Union of Pure and Applied Chemistry guidelines, with locants indicating substituent positions and functional group priorities determining the principal chain or ring system.

The classification of benzothiazole derivatives also encompasses their categorization based on biological activity, synthetic methodology, or intended application. Pharmaceutical classifications include anticancer benzothiazole derivatives, antimicrobial agents, and central nervous system active compounds. Industrial classifications encompass rubber vulcanization accelerators, corrosion inhibitors, and photographic chemicals. This functional classification system complements structural nomenclature and provides practical frameworks for organizing the extensive literature on benzothiazole derivatives.

Substitution Pattern Representative Compounds Key Structural Features
2-Amino derivatives 2-aminobenzothiazole Primary amine at position 2
2-Mercapto derivatives 2-mercaptobenzothiazole Thiol group at position 2
2-Alkylthio derivatives 2-methylthiobenzothiazole Alkylthio substituent at position 2
N-Alkylated derivatives N-methylbenzothiazole Alkyl group on nitrogen
Halogenated derivatives 6-chlorobenzothiazole Halogen on benzene ring

Position of this compound in Chemical Literature

This compound occupies a significant position within the contemporary chemical literature as a representative example of advanced benzothiazole derivative design and synthesis. This compound, registered under Chemical Abstracts Service number 2034154-73-7, demonstrates the evolution of benzothiazole chemistry toward increasingly complex molecular architectures that incorporate multiple functional groups within a single scaffold. The systematic development of such compounds reflects ongoing efforts to enhance the biological activity and pharmacological properties of benzothiazole derivatives through strategic structural modifications.

The molecular structure of this compound incorporates several key structural features that distinguish it from simpler benzothiazole derivatives. The presence of an imino group at position 2 of the thiazole ring represents a significant departure from conventional 2-substituted benzothiazoles, introducing additional nitrogen functionality and potential for tautomerism. The methylthio substituent at position 6 of the benzene ring provides sulfur-based nucleophilicity and lipophilicity, while the ethyl acetate side chain attached through the nitrogen atom introduces ester functionality and extended molecular framework.

Literature analysis reveals that compounds containing the 2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl core structure represent a specialized subset of benzothiazole derivatives with enhanced structural complexity compared to traditional derivatives. The combination of imino, methylthio, and acetate functionalities within a single molecule provides multiple sites for chemical modification and biological interaction. This structural diversity aligns with contemporary medicinal chemistry strategies that emphasize molecular complexity and functional group diversity as pathways to enhanced biological activity.

The hydrobromide salt form of ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate reflects standard pharmaceutical chemistry practices for improving the solubility and handling characteristics of organic compounds. The formation of hydrobromide salts typically enhances water solubility while maintaining chemical stability, facilitating biological evaluation and potential pharmaceutical development. This salt formation strategy is commonly employed for benzothiazole derivatives containing basic nitrogen atoms, which can readily form stable ionic compounds with hydrobromic acid.

Current research applications of this compound encompass its use as a building block in heterocyclic synthesis and as a research tool for investigating structure-activity relationships in benzothiazole chemistry. The compound's classification as a heterocyclic building block reflects its potential for further chemical modification and incorporation into larger molecular frameworks. This versatility positions the compound as both a synthetic intermediate and a final target compound for biological evaluation.

Property Value Reference
Chemical Abstracts Service Number 2034154-73-7
Molecular Formula C12H15BrN2O2S2
Molecular Weight 363.29 g/mol
Purity (typical) 97%
Physical State Solid
Classification Heterocyclic Building Block

Properties

IUPAC Name

ethyl 2-(2-imino-6-methylsulfanyl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2.BrH/c1-3-16-11(15)7-14-9-5-4-8(17-2)6-10(9)18-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYXQTJBKVMIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)SC)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves the condensation of 2-aminothiophenol with ethyl 2-bromoacetate under basic conditions to form the benzo[d]thiazole core. This is followed by the introduction of the imino group through a reaction with an appropriate amine or imine precursor. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of carboxylic acid or other ester derivatives.

Scientific Research Applications

Ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring system can bind to active sites or allosteric sites, modulating the activity of the target protein. The imino and methylthio groups may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

Key Observations :
  • Lipophilicity : The methylthio (-SMe) group in the target compound offers moderate lipophilicity, balancing solubility and membrane penetration, unlike the polar -SO₂Me (sulfonyl) or -OMe (methoxy) groups .
  • Electron Effects : The electron-donating -SMe group stabilizes the thiazole ring, while -Cl (electron-withdrawing) may alter reactivity in nucleophilic substitutions .

Biological Activity

Ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12_{12}H15_{15}BrN2_2O2_2S2_2
  • Molecular Weight: 363.3 g/mol
  • CAS Number: 2034154-73-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound's benzo[d]thiazole core allows it to modulate enzyme activities and influence cellular processes.

  • Anticancer Activity: The compound has shown promising results in inhibiting cancer cell proliferation. It may induce apoptosis and arrest the cell cycle in various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells .
  • Anti-inflammatory Effects: Studies indicate that this compound can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties: The benzothiazole derivatives have been reported to exhibit antimicrobial activity against various pathogens, indicating their potential use in treating infections .

Case Studies and Experimental Data

  • Anticancer Studies:
    • A series of benzothiazole derivatives were synthesized, including this compound. In vitro studies demonstrated significant inhibition of cell proliferation in A431 and A549 cell lines at varying concentrations (1, 2, and 4 μM). The mechanism involved the inhibition of the AKT and ERK signaling pathways, critical for cancer cell survival .
  • Anti-inflammatory Activity:
    • The compound's effects on inflammatory markers were assessed using ELISA techniques in RAW264.7 macrophages. Results indicated a significant decrease in IL-6 and TNF-α levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing:
    • Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine derivatives were tested against various bacterial strains (e.g., E. coli, S. aureus). The results showed notable antimicrobial activity, supporting the therapeutic potential of benzothiazole derivatives .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methylVariesAntimicrobial
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amineC10_{10}H8_{8}ClN3_{3}SAnticancer, Anti-inflammatory
Ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridineVariesDiverse medicinal applications

Q & A

Basic: What are the optimal synthetic routes for ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide, and how are yields maximized?

Answer:
The compound is synthesized via multistep reactions, often employing General Procedure D (used for benzothiazolone derivatives) . Key steps include:

  • Alkylation/Coupling : Reacting intermediates like 2-(methylthio)benzo[d]thiazole with bromoacetate derivatives in anhydrous DMF or acetone under reflux (60–80°C) with K₂CO₃ as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity. Yields range from 48–67%, influenced by solvent choice and reaction time .
  • Critical Parameters : Moisture-sensitive steps require inert atmospheres (N₂/Ar). Kinetic control via slow reagent addition minimizes side products like dimerized thiazoles .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key for confirming regiochemistry. For example, the imino proton (NH) appears at δ 10.2–11.5 ppm, while methylthio (SCH₃) resonates at δ 2.4–2.6 ppm .
  • HRMS : Validates molecular ions (e.g., [M+H]⁺) with <2 ppm error .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must match theoretical values within ±0.3% .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1620 cm⁻¹) groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?

Answer:

  • Bivalent Ligand Design : Synthesize analogs with variable spacer lengths (e.g., pentyl vs. hexyl chains) to assess binding avidity to targets like carbonic anhydrase or URAT1 .
  • Functional Assays : Compare IC₅₀ values in enzyme inhibition (e.g., URAT1 IC₅₀ = 37.2 nM for analogs ) using radiolabeled substrates or fluorescence polarization.
  • Control Experiments : Include negative controls (e.g., methylthio-free analogs) to isolate the role of the methylthio group in activity .

Advanced: What computational strategies resolve contradictions in biological activity data?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., URAT1 or p53). Focus on hydrogen bonding with the imino group and hydrophobic interactions with the methylthio moiety .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. RMSD <2 Å indicates robust binding .
  • QSAR Modeling : Correlate logP values (calculated via ChemAxon) with cellular permeability data to explain discrepancies in in vitro vs. in vivo efficacy .

Advanced: How can solubility limitations in biological assays be addressed?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without disrupting assay integrity .
  • Prodrug Strategies : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .

Advanced: What methodologies resolve conflicting data in pharmacological profiles?

Answer:

  • Orthogonal Assays : Combine in vitro (e.g., HEK293 cells overexpressing URAT1) and ex vivo (isolated renal tubules) models to validate uricosuric activity .
  • Metabolite Screening : Use LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide derivatives) that may contribute to off-target effects .
  • Crystallography : Solve co-crystal structures with target proteins (e.g., p53) to confirm binding modes and guide SAR refinements .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 2
Reactant of Route 2
ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.